molecular formula C19H18N2O2S B11108341 ethyl 3-amino-6-methyl-4-[(Z)-2-phenylethenyl]thieno[2,3-b]pyridine-2-carboxylate

ethyl 3-amino-6-methyl-4-[(Z)-2-phenylethenyl]thieno[2,3-b]pyridine-2-carboxylate

Cat. No.: B11108341
M. Wt: 338.4 g/mol
InChI Key: QPTCKAXYNNOEEB-KTKRTIGZSA-N
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Description

ETHYL 3-AMINO-6-METHYL-4-[(Z)-2-PHENYL-1-ETHENYL]THIENO[2,3-B]PYRIDINE-2-CARBOXYLATE is a complex organic compound belonging to the thienopyridine family. Thienopyridines are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties . This compound, in particular, has shown promise in various scientific research applications due to its unique chemical structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 3-AMINO-6-METHYL-4-[(Z)-2-PHENYL-1-ETHENYL]THIENO[2,3-B]PYRIDINE-2-CARBOXYLATE typically involves multiple steps. One common method starts with the reaction of 4-bromo acetophenone and vetraldehyde (3,4-dimethoxy benzaldehyde) in ethanol and sodium hydroxide solution to form a chalcone intermediate . This chalcone is then treated with 2-cyanothioacetamide in the presence of trimethylamine to yield the corresponding pyridinethione . The final step involves the reaction of this intermediate with 2-chloro-N-arylacetamide derivatives, α-haloketones, methyl iodide, or chloroacetonitrile to produce the target thienopyridine compound .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

ETHYL 3-AMINO-6-METHYL-4-[(Z)-2-PHENYL-1-ETHENYL]THIENO[2,3-B]PYRIDINE-2-CARBOXYLATE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce alcohols or amines .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

ETHYL 3-AMINO-6-METHYL-4-[(Z)-2-PHENYL-1-ETHENYL]THIENO[2,3-B]PYRIDINE-2-CARBOXYLATE is unique due to its specific combination of functional groups and the presence of the thienopyridine core. This unique structure contributes to its diverse reactivity and wide range of applications in scientific research .

Properties

Molecular Formula

C19H18N2O2S

Molecular Weight

338.4 g/mol

IUPAC Name

ethyl 3-amino-6-methyl-4-[(Z)-2-phenylethenyl]thieno[2,3-b]pyridine-2-carboxylate

InChI

InChI=1S/C19H18N2O2S/c1-3-23-19(22)17-16(20)15-14(11-12(2)21-18(15)24-17)10-9-13-7-5-4-6-8-13/h4-11H,3,20H2,1-2H3/b10-9-

InChI Key

QPTCKAXYNNOEEB-KTKRTIGZSA-N

Isomeric SMILES

CCOC(=O)C1=C(C2=C(C=C(N=C2S1)C)/C=C\C3=CC=CC=C3)N

Canonical SMILES

CCOC(=O)C1=C(C2=C(C=C(N=C2S1)C)C=CC3=CC=CC=C3)N

Origin of Product

United States

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